6-Hydroxyrubiadin 6-Hydroxyrubiadin
Brand Name: Vulcanchem
CAS No.: 87686-86-0
VCID: VC0014807
InChI: InChI=1S/C15H10O5/c1-6-11(17)5-10-12(13(6)18)15(20)8-3-2-7(16)4-9(8)14(10)19/h2-5,16-18H,1H3
SMILES: CC1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3)O)O
Molecular Formula: C15H10O5
Molecular Weight: 270.24 g/mol

6-Hydroxyrubiadin

CAS No.: 87686-86-0

VCID: VC0014807

Molecular Formula: C15H10O5

Molecular Weight: 270.24 g/mol

* For research use only. Not for human or veterinary use.

6-Hydroxyrubiadin - 87686-86-0

Description

6-Hydroxyrubiadin is a chemical compound found in certain plants and is related to other anthraquinones, a class of naturally occurring compounds known for their diverse biological activities . Alizarin, purpurin, and rubiadin are expected to be key constituents responsible for analgesic and anti-inflammatory effects . Rubiadin, or 1,3-dihydroxy-2-methyl anthraquinone, primarily comes from Rubia cordifolia Linn and was first discovered in 1981 .

Rubiadin exhibits several pharmacological properties, including anticancer, antiosteoporotic, hepatoprotective, neuroprotective, anti-inflammatory, antidiabetic, antioxidant, antibacterial, antimalarial, antifungal, and antiviral effects . Similarly, rubiadin-1-methyl ether, an anthraquinone compound, displays anti-inflammatory activity and an immunomodulatory effect . These compounds have demonstrated the ability to inhibit pro-inflammatory parameters and decrease leukocyte infiltration .

Research on anthraquinones and related compounds such as 6-Hydroxyrubiadin highlights their potential for various medicinal applications . The genus Pentas, known for its anthraquinone compounds, is used in traditional medicine to treat conditions such as dysmenorrhea, headache, and pyrexia . These compounds are also used as dyes and present diverse pharmacological properties .

CAS No. 87686-86-0
Product Name 6-Hydroxyrubiadin
Molecular Formula C15H10O5
Molecular Weight 270.24 g/mol
IUPAC Name 1,3,6-trihydroxy-2-methylanthracene-9,10-dione
Standard InChI InChI=1S/C15H10O5/c1-6-11(17)5-10-12(13(6)18)15(20)8-3-2-7(16)4-9(8)14(10)19/h2-5,16-18H,1H3
Standard InChIKey JKJVBHYKKRDSPP-UHFFFAOYSA-N
SMILES CC1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3)O)O
Canonical SMILES CC1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3)O)O
Appearance Orange powder
Synonyms 2-methyl-1,3,6-trihydroxy-9,10-anthraquinone
2-methyl-1,3,6-trihydroxyanthraquinone
9,10-anthracenedione, 1,3,6-trihydroxy-2-methyl-
PubChem Compound 5319801
Last Modified Sep 14 2023

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